molecular formula C9H8N2OS B11207337 1-Acetyl-1,3-dihydrobenzimidazole-2-thione

1-Acetyl-1,3-dihydrobenzimidazole-2-thione

Cat. No.: B11207337
M. Wt: 192.24 g/mol
InChI Key: GNCIGVATRUZYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used as scaffolds in the development of various pharmaceutical agents. The structure of this compound consists of a benzimidazole ring with an acetyl group at the 1-position and a thione group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-1,3-dihydrobenzimidazole-2-thione can be synthesized through various methods. One common method involves the cyclocondensation of 1H-benzimidazole-2-thione with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Acetyl-1,3-dihydrobenzimidazole-2-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of specific biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Acetyl-1,3-dihydrobenzimidazole-2-thione can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-thione: Lacks the acetyl group and has different chemical reactivity and biological activity.

    1-Methyl-1,3-dihydrobenzimidazole-2-thione: Contains a methyl group instead of an acetyl group, leading to different physical and chemical properties.

    1-Phenyl-1,3-dihydrobenzimidazole-2-thione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCIGVATRUZYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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